molecular formula C11H17N3O3 B5956523 Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate

Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate

Cat. No.: B5956523
M. Wt: 239.27 g/mol
InChI Key: PMQDVWMOHSMQEM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a pyridazinone ring substituted with a dimethylamino group and a butanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed for the direct and sustainable synthesis of esters, providing a more efficient and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate is unique due to the presence of the pyridazinone ring and the dimethylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-5-9(11(16)17-4)14-10(15)6-8(7-12-14)13(2)3/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQDVWMOHSMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N1C(=O)C=C(C=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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